molecular formula C15H21N3O2 B191203 Physostigmine CAS No. 57-47-6

Physostigmine

Katalognummer: B191203
CAS-Nummer: 57-47-6
Molekulargewicht: 275.35 g/mol
InChI-Schlüssel: PIJVFDBKTWXHHD-HIFRSBDPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Die erste Totalsynthese von Physostigmin gelang Percy Lavon Julian und Josef Pikl im Jahr 1935 . Die Synthese umfasst mehrere Schritte, beginnend mit der Herstellung der Schlüsselzwischenstufe (L)-Eserolin. Die Umwandlung von (L)-Eserolin in Physostigmin umfasst die folgenden Schritte:

    Bildung von (L)-Eserolin: Dies wird durch Reduktion der entsprechenden Nitroverbindung erreicht.

    Carbamoylierung: Das (L)-Eserolin wird dann carbamoyliert, um Physostigmin zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von Physostigmin beinhaltet die Extraktion der Verbindung aus der Calabar-Bohne. Die Bohnen werden geerntet, getrocknet und dann einer Reihe von Extraktions- und Reinigungsprozessen unterzogen, um Physostigmin zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Physostigmin unterliegt mehreren Arten von chemischen Reaktionen, darunter:

    Oxidation: Physostigmin kann zu Eserolin und anderen Oxidationsprodukten oxidiert werden.

    Reduktion: Die Nitro-Vorstufe von Physostigmin wird reduziert, um (L)-Eserolin zu bilden.

    Substitution: Physostigmin kann Substitutionsreaktionen eingehen, insbesondere in Gegenwart starker Nukleophile.

Häufige Reagenzien und Bedingungen:

    Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

    Reduktion: Die Reduktion wird typischerweise unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt.

    Substitution: Substitutionsreaktionen erfordern oft starke Nukleophile wie Natriummethoxid.

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Clinical Applications

  • Treatment of Glaucoma :
    • Physostigmine is used topically to reduce intraocular pressure in glaucoma patients. It facilitates increased outflow of aqueous humor by constricting the pupil and opening the trabecular meshwork .
  • Reversal of Anticholinergic Toxicity :
    • This compound is an antidote for anticholinergic delirium caused by overdoses of substances like tricyclic antidepressants and antihistamines. A retrospective study indicated that it had a good safety profile and effectively reversed symptoms in a majority of cases .
  • Alzheimer’s Disease :
    • Research has shown that this compound can improve cognitive functions in Alzheimer’s disease patients. A study indicated that it could enhance memory and cognition, although its short half-life presents challenges for sustained treatment . Controlled-release formulations have been developed to address this limitation .
  • Induction of REM Sleep :
    • This compound has been found to induce rapid eye movement (REM) sleep in healthy individuals, suggesting potential applications in sleep disorders or studies related to sleep mechanics .

Research Applications

This compound serves as a valuable tool in research settings, particularly for studying cholinergic mechanisms and developing new therapeutic agents:

  • Cognitive Enhancement Studies :
    • Its effects on memory enhancement have been explored in various animal models and human trials. For instance, studies have demonstrated improvements in cognitive tasks among aged primates treated with this compound .
  • Chemical Scaffold for Drug Development :
    • The structure of this compound is utilized as a scaffold for designing new acetylcholinesterase inhibitors, which may offer improved efficacy or reduced side effects compared to existing treatments .

Table 1: Summary of Key Studies on this compound

Study ReferencePopulationInterventionOutcome
Alzheimer’s patientsControlled-release this compoundImproved cognitive scores on ADAS-Cog
Patients with anticholinergic deliriumThis compound administration95.3% had no adverse effects; effective reversal
Healthy volunteersIntravenous this compoundInduced REM sleep; similar dream content to natural REM

Safety Profile

This compound is generally well-tolerated, with most adverse effects being mild (e.g., nausea or vomiting). Serious side effects such as seizures or QTc prolongation are rare but have been documented . The average initial dose for treating anticholinergic delirium typically ranges from 1.0 to 2 mg, administered intravenously.

Wirkmechanismus

Physostigmine functions as an acetylcholinesterase inhibitor. It inhibits the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine. By preventing the hydrolysis of acetylcholine, this compound increases the concentration of acetylcholine at synaptic junctions. This enhances cholinergic transmission, making it effective in treating conditions such as glaucoma and anticholinergic toxicity .

Vergleich Mit ähnlichen Verbindungen

Physostigmin wird oft mit anderen Cholinesterase-Inhibitoren verglichen, darunter:

Die Fähigkeit von Physostigmin, die Blut-Hirn-Schranke zu überwinden, und seine reversible Inhibition der Acetylcholinesterase machen es unter den Cholinesterase-Inhibitoren einzigartig .

Biologische Aktivität

Physostigmine, a reversible inhibitor of acetylcholinesterase (AChE), has significant biological activity that makes it a valuable therapeutic agent in various clinical scenarios. This article delves into its mechanisms of action, therapeutic applications, safety profile, and research findings, supported by data tables and case studies.

This compound primarily functions by inhibiting the enzyme acetylcholinesterase, which is responsible for the hydrolysis of acetylcholine (ACh) in the synaptic cleft. By blocking this enzyme, this compound increases the concentration of ACh, thereby enhancing cholinergic neurotransmission at both nicotinic and muscarinic receptors. This mechanism underlies its use in treating conditions such as glaucoma and anticholinergic toxicity.

Therapeutic Applications

  • Glaucoma Treatment : this compound is used to reduce intraocular pressure by facilitating the outflow of aqueous humor.
  • Anticholinergic Toxicity : It serves as an antidote for anticholinergic delirium, effectively reversing symptoms caused by overdoses of anticholinergic drugs.

Case Studies and Research Findings

1. Retrospective Cohort Study on Anticholinergic Delirium
A study analyzed 1422 cases where this compound was administered to reverse anticholinergic delirium. Key findings included:

  • Response Rates : 100% response in patients exposed to non-diphenhydramine antihistamines and antipsychotics. Partial responses were noted in cases involving diphenhydramine and anticholinergic plants.
  • Adverse Events : 95.3% of patients experienced no adverse effects. Documented issues included emesis (2.1%) and QTc prolongation (1.0%) .

2. This compound in Alzheimer’s Disease
In a clinical trial assessing extended-release this compound for Alzheimer’s disease:

  • Cognitive Improvement : Patients treated with this compound showed significant improvements on cognitive scales compared to placebo .
  • Side Effects : Nausea and vomiting were reported in 47% of subjects during treatment .

Summary of Safety Data

Study FocusTotal PatientsPositive ResponseAdverse Events (%)Notable Side Effects
Anticholinergic Delirium191100% (select groups)4 (2.1%)Emesis, QTc prolongation
Alzheimer’s Disease17635.9%47% (nausea/vomiting)Nausea, vomiting

Pharmacological Insights

This compound's interactions with the cholinergic system have been extensively studied:

  • Neuroprotective Effects : In animal models, this compound has shown potential neuroprotective properties, particularly in conditions like ischemic stroke .
  • Cognitive Enhancement : Research indicates that this compound can enhance cognitive function in aged primates and individuals with cognitive impairments .

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for optimizing physostigmine formulations to enhance bioavailability?

  • Methodological Answer : Use D-optimal mixture design to evaluate formulation variables (e.g., excipient ratios, hardness, disintegration time) while minimizing the number of experiments. Constraints are applied based on pharmaceutical feasibility, and responses (e.g., dissolution rate) are modeled using response surface methodology. This approach enables robust scaling and validation .

Q. How does this compound modulate cholinergic transmission in memory-related studies?

  • Methodological Answer : Employ maze-based behavioral assays in rodent models, comparing this compound-treated groups with scopolamine (cholinergic antagonist) and control groups. Measure latency and error rates to assess spatial memory. Use ANOVA to establish causality between acetylcholine levels and cognitive performance, ensuring proper controls for peripheral effects (e.g., methscopolamine) .

Q. What analytical techniques are suitable for quantifying this compound and its degradation products in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with liquid-liquid extraction (LLE) is preferred for isolating this compound from plasma or serum. Hydrolysis by esterases must be mitigated via rapid sample processing or enzyme inhibitors. Validate methods for sensitivity, recovery, and specificity against metabolites like eseroline .

Advanced Research Questions

Q. How can single-channel electrophysiology resolve contradictions in this compound’s dual role as an agonist and antagonist at nicotinic receptors?

  • Methodological Answer : Conduct single-channel recordings of muscle-type nicotinic receptors exposed to this compound. Analyze open/closed time histograms to distinguish agonist-induced activation (prolonged openings) from channel block (concentration-dependent reduction in mean open duration). Use mutant receptors (e.g., εT264P) to decouple effects and calculate blocking rates (k+B*) via linear regression .

Q. What pharmacokinetic-pharmacodynamic (PK-PD) models address the delayed central cholinergic effects of this compound in clinical studies?

  • Methodological Answer : Develop compartmental models integrating plasma and cerebrospinal fluid (CSF) sampling to account for blood-brain barrier kinetics. Time-lagged effect models (e.g., indirect response models) can explain the disconnect between peak plasma concentrations and maximal cognitive improvement, as seen in anticholinergic delirium studies .

Q. How do structural modifications of this compound improve its therapeutic index for Alzheimer’s disease?

  • Methodological Answer : Synthesize analogs (e.g., phenserine, tolserine) with altered carbamate moieties to enhance CNS selectivity and reduce peripheral toxicity. Use IC50 comparisons for acetylcholinesterase (AChE) inhibition and in vivo efficacy assays (e.g., Morris water maze) to optimize brain permeability and metabolic stability .

Q. Why do conflicting results arise when comparing this compound’s effects on memory in rodents versus humans?

  • Methodological Answer : Address species-specific differences in cholinergic receptor distribution and blood-brain barrier permeability. Human studies require task batteries distinguishing memory storage (acquisition) from retrieval, as scopolamine-induced deficits in humans mirror aging but may not fully align with rodent maze paradigms .

Q. Data Contradiction Analysis

Q. How to reconcile this compound’s efficacy in preclinical models with limited clinical success in Alzheimer’s disease?

  • Critical Analysis : Preclinical models often use acute dosing and young animals, whereas Alzheimer’s involves chronic neurodegeneration. Clinical trials may fail due to rapid clearance, peripheral side effects (e.g., nausea), and suboptimal dosing regimens. Advanced formulations (e.g., sublingual tablets) and combination therapies with NMDA antagonists could bridge this gap .

Q. What explains the variability in this compound’s safety profile across anticholinergic toxicity studies?

  • Critical Analysis : Adverse events (e.g., seizures) correlate with dosing frequency and titration speed. Retrospective analyses suggest lower doses (0.5–1 mg) with 15-minute intervals minimize cholinergic excess. Confounders include co-ingestants and individual variability in butyrylcholinesterase activity .

Eigenschaften

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-15-7-8-17(3)13(15)18(4)12-6-5-10(9-11(12)15)20-14(19)16-2/h5-6,9,13H,7-8H2,1-4H3,(H,16,19)/t13-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIJVFDBKTWXHHD-HIFRSBDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)NC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Record name PHYSOSTIGMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5141
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3023471
Record name Physostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Physostigmine is a white, odorless, microcrystalline powder. Used as a cholinergic (anticholinesterase) agent and as a veterinary medication. (EPA, 1998), Solid
Record name PHYSOSTIGMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5141
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Physostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

SLIGHTLY SOL IN WATER; SOL IN ALC, BENZENE, CHLOROFORM, OILS, VERY SOL IN DICHLOROMETHANE, Sol in ether, Sol in dilute acids, 9.92e-01 g/L
Record name Physostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHYSOSTIGMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Physostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Physostigmine inhibits acetylcholinesterase, the enzyme responsible for the breakdown of used acetylcholine. By interfering with the metabolism of acetylcholine, physostigmine indirectly stimulates both nicotinic and muscarinic receptors due to the consequential increase in available acetylcholine at the synapse., CHARACTERISTIC PHARMACOLOGICAL EFFECTS OF ANTICHOLINESTERASE AGENTS ARE DUE PRIMARILY TO PREVENTION OF HYDROLYSIS OF ACETYLCHOLINE BY ACETYLCHOLINESTERASE @ SITES OF CHOLINERGIC TRANSMISSION. TRANSMITTER THUS ACCUMULATES, AND THE ACTION OF ACETYLCHOLINE THAT IS LIBERATED BY CHOLINERGIC IMPULSES OR THAT LEAKS FROM THE NERVE ENDING IS ENHANCED. /ACETYLCHOLINE/, ... PHYSOSTIGMINE, A TERTIARY AMINE, EXERTS /MINIMAL/ EFFECTS NOT RELATED TO ACETYLCHOLINESTERASE INHIBITION. AT SUFFICIENTLY HIGH DOSAGE, HOWEVER, IT HAS DIRECT BLOCKING ACTION AT AUTONOMIC GANGLIA., In chronic open-angle glaucoma, the exact mechanism by which miotics lower intraocular pressure is not precisely known; however, contraction of the ciliary muscle apparently opens the intratubular spaces and facilitates aqueous humor outflow., Antagonizes action of anticholinergics, which block the post-synaptic receptor sites of acetylcholine, by inhibiting the destruction of acetylcholine by acetylcholinesterase, thereby increasing the concentration of acetylcholine at sites of cholinergic transmission.
Record name Physostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHYSOSTIGMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

ORTHORHOMBIC SPHENOIDAL PRISMS OR CLUSTERS OF LEAFLETS FROM ETHER OR BENZENE, WHITE MICROCRYSTALLINE POWDER, Colorless or pinkish crystals

CAS No.

57-47-6
Record name PHYSOSTIGMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5141
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name (-)-Physostigmine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57-47-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Physostigmine [USP:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000057476
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Physostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name physostigmine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Physostigmine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3023471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Physostigmine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.302
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Physostigmine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9U1VM840SP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PHYSOSTIGMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Physostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 to 223 °F (EPA, 1998), 105-106 °C (ALSO AN UNSTABLE, LOW MELTING FORM, 86-87 °C), Acicular crystals; mp: 185-187 °C; one gram dissolves in 75 ml water at 25 °C (pH of 0.5% aq soln 5.8), in 16 ml water at 80 °C, in 16 ml alcohol, 5 ml boiling alcohol, in 6 ml chloroform, 250 ml ether. /Physostigmine salicylate/, Deliquescent scales; mp: 140 °C (after drying at 100 °C); one gram dissolves in 0.4 ml alcohol, 4 ml water (pH of 0.05M soln 4.7), 1200 ml ether; the solns are more prone to change color than those of the salicylate. /Physostigmine sulfate/, 105.5 °C
Record name PHYSOSTIGMINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/5141
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Physostigmine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00981
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PHYSOSTIGMINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3161
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Physostigmine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015116
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Physostigmine
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Physostigmine
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Physostigmine
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Physostigmine
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Physostigmine
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Methyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate
Physostigmine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.